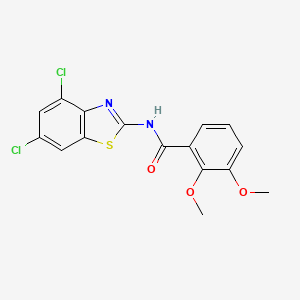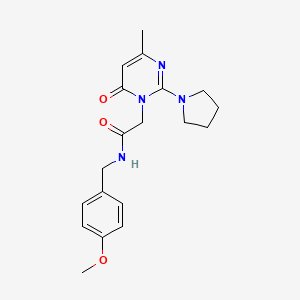
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6BrClN2. It has a molecular weight of 281.54 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule is substituted with bromine, chlorine, and a methyl group at positions 8, 4, and 7 respectively, and a carbonitrile group at position 3 .Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile and its derivatives have been explored for their optoelectronic and charge transport properties. Studies utilizing density functional theory (DFT) have shown that these compounds exhibit efficient multifunctional material characteristics, with potential applications in optoelectronics due to their structural, electronic, and optical properties. They exhibit smaller hole reorganization energies, suggesting better hole transport tendencies, which is significant for electronic device applications (Irfan et al., 2020).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of this compound. These synthetic endeavors are aimed at creating new compounds with potential applications in various fields, such as materials science and pharmacology. The reactions and structural characterizations of these new compounds are significant for the development of innovative materials and drugs (El-Agrody et al., 2011; El-Agrody et al., 2012).
Inhibitors of Tumor Progression
Specific derivatives of this compound have been studied as inhibitors of tumor progression. These compounds have shown promise in inhibiting tumor necrosis factor alpha (TNF-alpha) production, indicating potential therapeutic applications in diseases like rheumatoid arthritis. The selectivity and efficacy of these derivatives in in vivo models highlight their potential as novel therapeutic agents (Green et al., 2007).
Antibacterial Properties
The halogenated derivatives of this compound have been evaluated for their antibacterial properties. These studies focus on the synthesis of new compounds and their efficacy against various bacterial strains, contributing to the search for new antibacterial agents. The structure-activity relationships of these compounds are crucial for understanding their antibacterial mechanisms and potential applications in medicine (Rahimizadeh et al., 2011; Fouda, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile are currently unknown. This compound belongs to the quinoline family, which is known to interact with a variety of biological targets . .
Mode of Action
Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action. Quinolines generally can participate in both electrophilic and nucleophilic substitution reactions , which could potentially alter the function of their targets.
Propiedades
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMIQPSJPFIRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

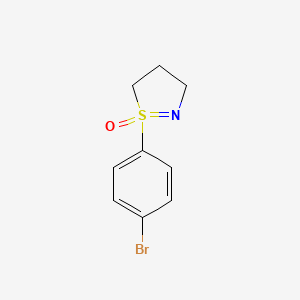
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)
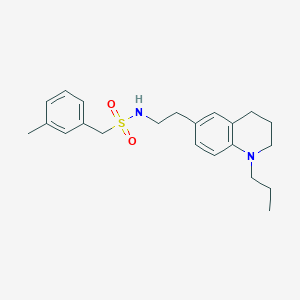
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
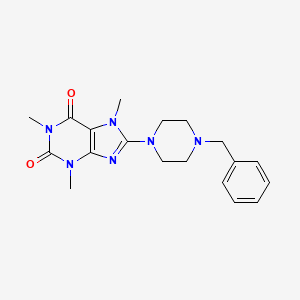
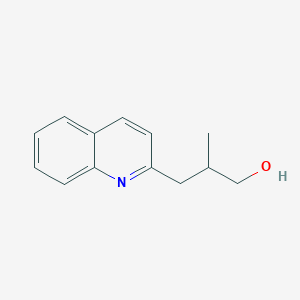
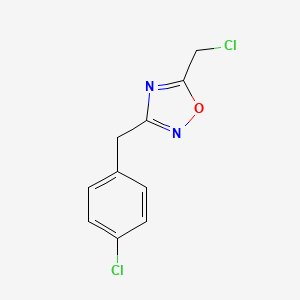
![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)
![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)
